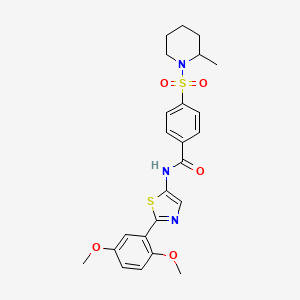
N-(2-(2,5-dimethoxyphenyl)thiazol-5-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(2,5-dimethoxyphenyl)thiazol-5-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C24H27N3O5S2 and its molecular weight is 501.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Properties
Thiazole derivatives, including those with structural similarities to the compound , have been extensively studied for their antimicrobial and antifungal properties. Thiazoles, characterized by a five-membered ring system containing one nitrogen and one sulfur atom, have shown significant activity against a variety of gram-positive and gram-negative bacteria, as well as antifungal activity against species such as Candida albicans and Aspergillus niger. These activities suggest potential applications in developing new antibiotics and antifungal agents to combat resistant strains of microorganisms (Chawla, 2016).
Anticancer Activity
Another significant area of research is the exploration of thiazole derivatives for their anticancer properties. Studies have shown that compounds containing the thiazole moiety can exhibit moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers. The mechanism behind this activity often involves the inhibition of specific pathways or enzymes critical for cancer cell survival and proliferation. This suggests a potential pathway for the development of novel anticancer therapies targeting multiple types of cancer (Ravinaik et al., 2021).
Molecular Structure and Drug Design
The study of the crystal structure and molecular interactions of thiazole derivatives has also been a focus of scientific research. Understanding the molecular structure, including intermolecular hydrogen bonds and Hirshfeld surfaces, can provide insights into the compound's stability, reactivity, and potential biological activity. This information is crucial for the design and optimization of thiazole-based drugs with improved efficacy and reduced side effects. Additionally, exploring the structural aspects of these compounds can aid in the development of materials with specific optical or electronic properties, which could be beneficial in the field of materials science (Karanth et al., 2019).
Propiedades
IUPAC Name |
N-[2-(2,5-dimethoxyphenyl)-1,3-thiazol-5-yl]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O5S2/c1-16-6-4-5-13-27(16)34(29,30)19-10-7-17(8-11-19)23(28)26-22-15-25-24(33-22)20-14-18(31-2)9-12-21(20)32-3/h7-12,14-16H,4-6,13H2,1-3H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFXDWGUVNINUKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CN=C(S3)C4=C(C=CC(=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2726087.png)
![2-[2-(3,4-dichlorophenyl)diazenyl]-2-[2-(3,4-dichlorophenyl)hydrazono]-N-phenylacetamide](/img/structure/B2726088.png)
![N-(1,3-benzodioxol-5-yl)-2-[[2-[2-[(2-methoxyphenyl)methylamino]-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]butanamide](/img/structure/B2726090.png)
![Ethyl 5-[1-[[(E)-2-cyano-3-ethoxyprop-2-enoyl]amino]-3-methylbutyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B2726091.png)
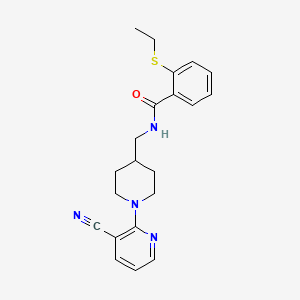
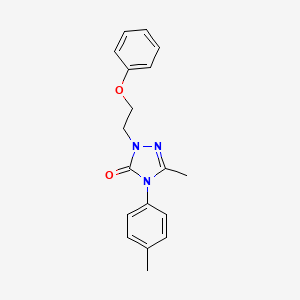
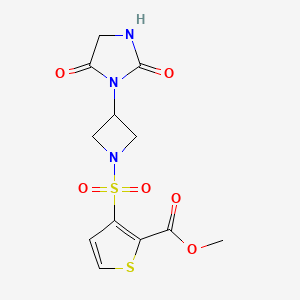
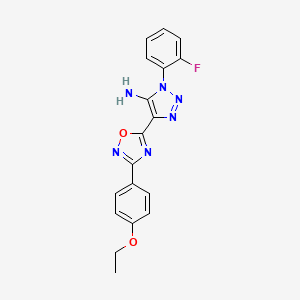

![3-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-pyridin-3-ylpyridazine](/img/structure/B2726102.png)

![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-cyclopropylisoxazol-3-yl)methanone](/img/structure/B2726107.png)
![Methyl (3aR,7aR)-7a-fluoro-1,2,3,4,6,7-hexahydropyrano[3,4-c]pyrrole-3a-carboxylate;hydrochloride](/img/structure/B2726108.png)